8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 1798036-44-8
VCID: VC5874892
InChI: InChI=1S/C19H18N2O4S/c1-13-7-8-14-4-2-6-17(18(14)20-13)19(22)21-10-16(11-21)26(23,24)12-15-5-3-9-25-15/h2-9,16H,10-12H2,1H3
SMILES: CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)C=C1
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.42

8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline

CAS No.: 1798036-44-8

Cat. No.: VC5874892

Molecular Formula: C19H18N2O4S

Molecular Weight: 370.42

* For research use only. Not for human or veterinary use.

8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline - 1798036-44-8

Specification

CAS No. 1798036-44-8
Molecular Formula C19H18N2O4S
Molecular Weight 370.42
IUPAC Name [3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone
Standard InChI InChI=1S/C19H18N2O4S/c1-13-7-8-14-4-2-6-17(18(14)20-13)19(22)21-10-16(11-21)26(23,24)12-15-5-3-9-25-15/h2-9,16H,10-12H2,1H3
Standard InChI Key OZRNAYUPXOSDDH-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)C=C1

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a 2-methylquinoline backbone substituted at the 8-position with a 3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl group. The azetidine ring (a four-membered saturated nitrogen heterocycle) is functionalized with a methanesulfonyl (mesyl) group linked to a furan-2-ylmethyl moiety. This configuration introduces steric constraints and polar sulfonyl interactions that may influence target binding .

Synthetic Pathways and Computational Data

Retrosynthetic Analysis

Key steps in the synthesis likely involve:

  • Quinoline core formation via Skraup or Friedländer reactions.

  • Azetidine coupling through amide bond formation between 8-aminoquinoline and a prefunctionalized azetidine-carboxylic acid derivative.

  • Sulfonylation of the azetidine nitrogen using (furan-2-yl)methanesulfonyl chloride .

Computational Properties

PropertyValueMethod/Source
Molecular weight455.54 g/molPubChem algorithm
XLogP34.3XLogP3 3.0
Hydrogen bond donors1Cactvs 3.4.8.18
Rotatable bonds7Cactvs 3.4.8.18

Pharmacological Profile

Anti-Inflammatory Activity

Structural analogs such as 2-(furan-2-yl)-4-phenoxyquinoline derivatives demonstrate potent inhibition of inflammatory mediators:

Compoundβ-Glucuronidase IC₅₀Lysozyme IC₅₀TNF-α IC₅₀
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde5.0 µM 4.6 µM N/A
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime9.5 µM 7.1 µM 2.3 µM

The target compound’s mesyl-azetidine group may enhance membrane permeability compared to these analogs, potentially lowering effective doses .

Toxicity and ADME Predictions

In Silico Profiling

  • Lipophilicity: XLogP3 = 4.3 predicts moderate blood-brain barrier penetration .

  • Metabolic Sites: Furan ring oxidation and sulfonamide hydrolysis are probable Phase I pathways.

  • CYP inhibition risk: High (structural similarity to known CYP3A4 substrates) .

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